molecular formula C7H5ClF2N2 B2723953 5-Amino-2,4-difluorobenzonitrile hydrochloride CAS No. 2089258-01-3

5-Amino-2,4-difluorobenzonitrile hydrochloride

Cat. No.: B2723953
CAS No.: 2089258-01-3
M. Wt: 190.58
InChI Key: GTUJOEAYUCXJEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-difluorobenzonitrile with ammonia under specific conditions to introduce the amino group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-Amino-2,4-difluorobenzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency . Quality control measures are implemented to ensure the final product meets the required specifications for purity and performance.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-difluorobenzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and difluoro groups play a crucial role in binding to active sites and modulating biological activity . The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-difluorobenzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Biological Activity

5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS Number: 2089258-01-3) is a chemical compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C₇H₅ClF₂N₂
  • Molecular Weight : Approximately 190.58 g/mol
  • Structure : The compound features a benzene ring substituted with an amino group, two fluorine atoms, and a cyano group, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in tumor growth. Notably, binding assays and computational modeling have suggested that this compound interacts with protein targets associated with cancer pathways, potentially leading to the development of effective anticancer therapies .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceTarget Cancer TypeIC50 Value (µM)Mechanism of Action
Various TumorsNot specifiedEnzyme inhibition
Glioblastoma81 nMBCAT1/2 inhibition
Hepatitis B Virus1.0 - 9.7Capsid assembly disruption

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes critical for tumor proliferation. For instance, it has been linked to the inhibition of branched-chain amino acid transaminases (BCAT), which are involved in metabolic pathways that support cancer cell growth .
  • Cell Signaling Pathways : It may also influence various cell signaling pathways related to proliferation and apoptosis, thereby impacting cancer cell survival and growth dynamics.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : In one study involving glioblastoma cells, the compound demonstrated significant inhibition of cell growth at low micromolar concentrations. The study utilized IC50 values to quantify the effectiveness of the compound against specific cancer types .
  • Mechanistic Insights : Another investigation focused on the structural activity relationship (SAR) provided insights into how modifications to the compound's structure could enhance its potency and selectivity against cancer targets. This study emphasized the importance of the amino and cyano groups in mediating biological interactions .

Potential Applications

The potential applications of this compound extend beyond oncology:

  • Pharmaceutical Development : As a building block in drug synthesis, this compound can be utilized to develop new therapeutic agents targeting various diseases.
  • Research Tool : Its ability to modulate specific biological pathways makes it a valuable tool for researchers studying cancer biology and drug resistance mechanisms.

Properties

IUPAC Name

5-amino-2,4-difluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2.ClH/c8-5-2-6(9)7(11)1-4(5)3-10;/h1-2H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUJOEAYUCXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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